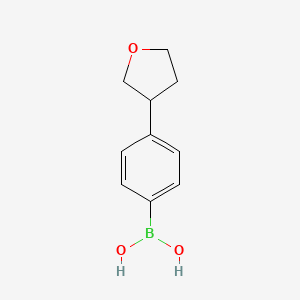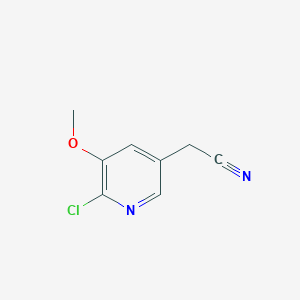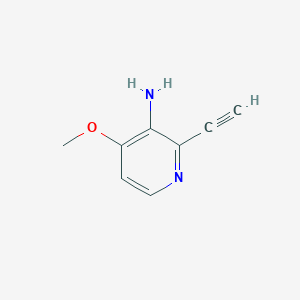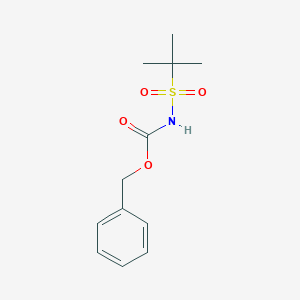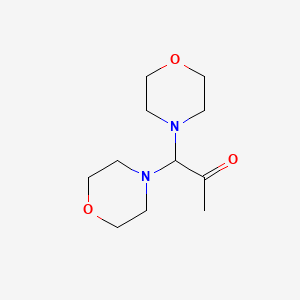
1,1-Dimorpholinopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimorpholinopropan-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of two morpholine rings attached to a propanone backbone. Its molecular structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimorpholinopropan-2-one can be synthesized through several methods. One common approach involves the reaction of morpholine with 1,3-dichloropropan-2-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimorpholinopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine rings can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1,1-Dimorpholinopropan-2-one has found applications in several scientific domains:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dimorpholinopropan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in a range of chemical reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1,3-Dimorpholinopropan-2-one
- 1,1-Dimorpholinobutan-2-one
- 1,1-Dimorpholinopentan-2-one
Comparison: 1,1-Dimorpholinopropan-2-one is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its dual morpholine rings provide enhanced nucleophilicity and electrophilicity, making it a versatile reagent in synthetic chemistry.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,1-dimorpholin-4-ylpropan-2-one |
InChI |
InChI=1S/C11H20N2O3/c1-10(14)11(12-2-6-15-7-3-12)13-4-8-16-9-5-13/h11H,2-9H2,1H3 |
InChI Key |
HPMNMDDRVKQEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(N1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


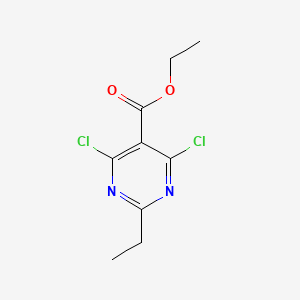
![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
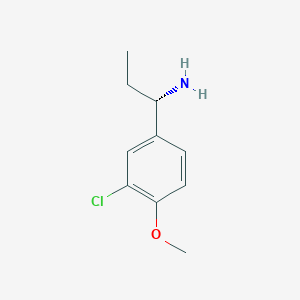
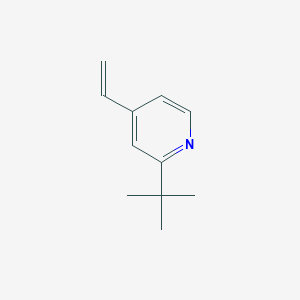
![2-chloro-N-[3-(dimethylamino)propyl]pyrimidin-4-amine](/img/structure/B12969485.png)
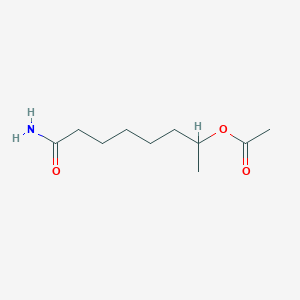
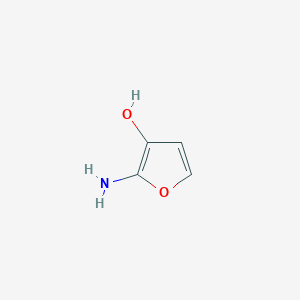
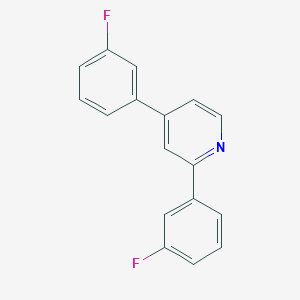
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
